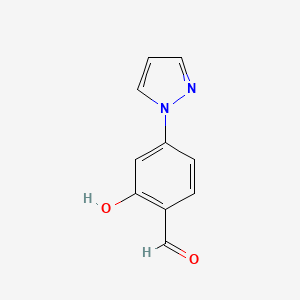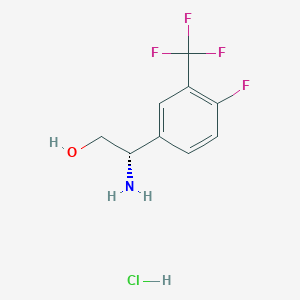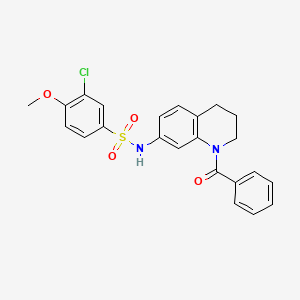
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitution reactions, cyclization, and functional group transformations. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivatives through cationic imino Diels–Alder reactions catalyzed by BF3.OEt2 demonstrates the complexity and precision required in synthesizing such compounds (Pinilla et al., 2012). Additionally, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, possibly related to the target compound through bromonium ylide intermediates, showcases the intricate mechanisms involved in constructing such molecules (He et al., 2016).
Molecular Structure Analysis
Molecular characterization techniques such as NMR, IR, and X-ray powder diffraction (XRPD) are crucial for determining the structural details of these compounds. The XRPD data of related derivatives highlight the ability to determine crystalline structures and provide insights into the molecular conformation (Pinilla et al., 2012).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, demonstrating diverse reactivity patterns. For example, the chlorination reactions of different substrates using N-chloro-N-methoxybenzenesulfonamide underline the chemical versatility and potential reactivity of the target compound (Pu et al., 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are determined through physicochemical characterization. These properties are essential for understanding the behavior of the compound in various environments and for its potential application in further studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the interaction of related compounds with DNA and their antimicrobial activity suggest potential areas of application for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide in research and development (Kharwar & Dixit, 2021).
Applications De Recherche Scientifique
Pharmacological Applications and Structure-Activity Relationship
One study discusses the synthesis and characterization of quinazoline derivatives, including sulfonamide derivatives, to explore their diuretic, antihypertensive, and anti-diabetic potential in rats. Although not directly named, this research context suggests a potential relevance for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide in studying hybrid molecules for such therapeutic effects (Rahman et al., 2014).
Anticancer and Pro-apoptotic Effects
Another application is found in the synthesis and pro-apoptotic effects of new sulfonamide derivatives. These compounds, through activating p38/ERK phosphorylation in cancer cells, significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes. This insight provides a foundation for the potential use of sulfonamide derivatives in cancer research (Cumaoğlu et al., 2015).
Organic Synthesis and Chemical Reactivity
The compound is also relevant in organic synthesis, as illustrated by its structurally simple and reactive nature, making it an efficient chlorinating reagent. This utility is evidenced in the chlorination of various substrates, yielding chlorinated products in good to high yields, demonstrating the versatility of N-chloro-N-methoxybenzenesulfonamide derivatives in synthetic chemistry (Pu et al., 2016).
Antituberculosis Activity
Research on thiourea derivatives bearing the benzenesulfonamide moiety has shown promising antimycobacterial activity against Mycobacterium tuberculosis. This indicates the potential of this compound and its derivatives in developing new antituberculosis drugs (Ghorab et al., 2017).
Fluorescent Probes for Metal Ions
The synthesis and characterization of analogues of Zinquin-related fluorophores, including derivatives of this compound, have been explored. These compounds exhibit a bathochromic shift upon addition of Zn(II) to the solution, suggesting their application in developing specific fluorophores for metal ions (Kimber et al., 2003).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-30-22-12-11-19(15-20(22)24)31(28,29)25-18-10-9-16-8-5-13-26(21(16)14-18)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPVXZGCBAVDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

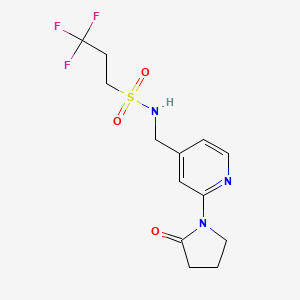

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
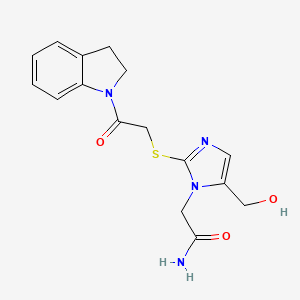

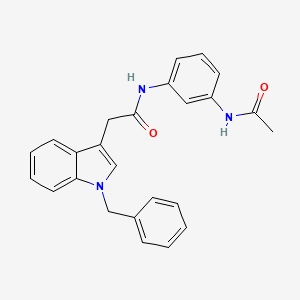
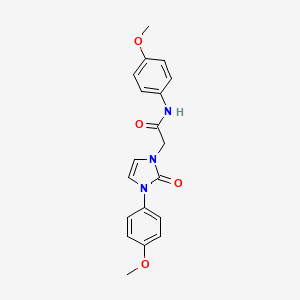
![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
